
2-amino-6-(Trifluoromethyl)nicotinic acid
概要
説明
2-amino-6-(Trifluoromethyl)nicotinic acid, also known as TFMN, is a chemical compound consisting of a pyridine ring, an amino group, and a trifluoromethyl group . It is a light-yellow to yellow powder or crystals .
Synthesis Analysis
A practical synthesis of 2-amino-6-(Trifluoromethyl)nicotinic acid involves lithiation of 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quench to give the C-3 carboxylation product .Molecular Structure Analysis
The molecular formula of 2-amino-6-(Trifluoromethyl)nicotinic acid is C7H5F3N2O2 . The InChI code is 1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) .Physical And Chemical Properties Analysis
2-amino-6-(Trifluoromethyl)nicotinic acid is a light-yellow to yellow powder or crystals . It has a molecular weight of 206.12 . The compound should be stored in a refrigerator .科学的研究の応用
HIV-1 Reverse Transcriptase Inhibition
2-amino-6-(Trifluoromethyl)nicotinic acid: derivatives have been studied as potential inhibitors of HIV-1 reverse transcriptase (RT), particularly targeting the RT-associated ribonuclease H (RNase H) function . These compounds have shown promise in inhibiting viral replication in cell-based assays, with some derivatives exhibiting low micromolar range inhibition and selectivity indices up to 10 .
Allosteric Dual-Site Inhibition
Certain derivatives of 2-amino-6-(Trifluoromethyl)nicotinic acid have been identified as allosteric dual-site compounds. They inhibit both the polymerase and RNase H functions of HIV-1 RT, which could lead to the development of new multi-target antiretroviral therapies .
Biological Material Research
As a biochemical reagent, 2-amino-6-(Trifluoromethyl)nicotinic acid is used as a biological material or organic compound for life science-related research . It serves as a foundational chemical in various biological studies.
Chemical Synthesis
This compound is utilized in chemical synthesis, where its trifluoromethyl group and nicotinic acid moiety can be leveraged to create complex molecules with potential pharmacological activities .
Material Science
In material science, 2-amino-6-(Trifluoromethyl)nicotinic acid can be used to synthesize novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics due to the presence of the trifluoromethyl group .
Analytical Chemistry
This compound is also important in analytical chemistry, where it may be used as a standard or reference material in the quantification and identification of various chemical entities .
Safety and Hazards
The safety information for 2-amino-6-(Trifluoromethyl)nicotinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
将来の方向性
Compounds developed on the 2-amino-6-(Trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, with some inhibiting HIV-1 RT-associated RNase H function in the low micromolar range and also inhibiting viral replication in cell-based assays . This suggests potential future directions for the development of new allosteric RNase H inhibitors active against viral replication .
作用機序
Target of Action
The primary target of 2-amino-6-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function . This function is a promising drug target due to the persistence of the AIDS epidemic and the life-long treatment required .
Mode of Action
2-amino-6-(trifluoromethyl)nicotinic acid interacts with its targets in a unique way. It acts as an allosteric dual-site compound, inhibiting both HIV-1 RT functions . It blocks the polymerase function even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .
Biochemical Pathways
The compound affects the biochemical pathways associated with HIV-1 RT functions. By inhibiting both the polymerase function and the RNase H function, it disrupts the viral replication process .
Result of Action
The result of the action of 2-amino-6-(trifluoromethyl)nicotinic acid is the inhibition of HIV-1 RT-associated RNase H function and viral replication in cell-based assays . Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several showed promising results, inhibiting viral replication with a selectivity index up to 10 .
特性
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAHVTPLUOJADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470607 | |
| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890302-02-0 | |
| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-amino-6-(trifluoromethyl)nicotinic acid derivatives interact with HIV-1 and exert their inhibitory effects?
A1: These compounds act as dual inhibitors, targeting both the polymerase and ribonuclease H (RNase H) functions of HIV-1 reverse transcriptase (RT). [] Specifically, they function as allosteric inhibitors of RNase H, meaning they bind to a site on the enzyme distinct from the active site, inducing conformational changes that impair RNase H activity. This inhibition prevents the enzyme from degrading the RNA template during reverse transcription, effectively blocking viral replication. [] Compound 21, highlighted in the research, exhibits this dual inhibition and shows promising activity against HIV-1 replication in cell-based assays. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
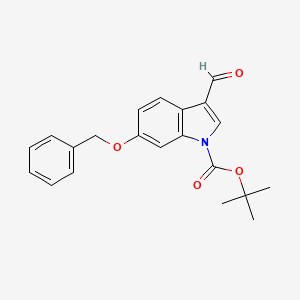


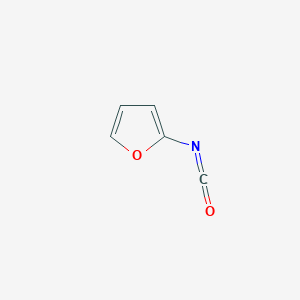

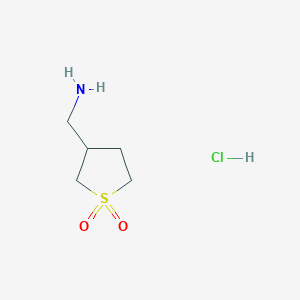

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)
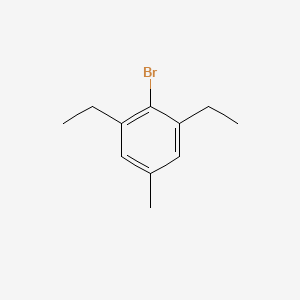


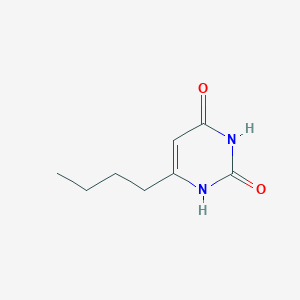
![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)